Tiletamine-d5 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

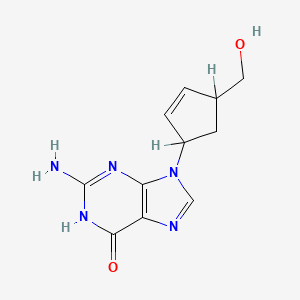

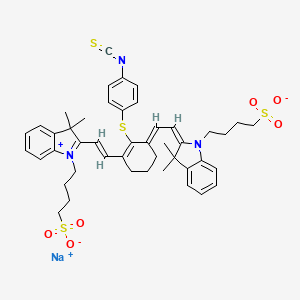

Tiletamine is a dissociative anesthetic agent that falls under the drug category of NMDA receptor antagonists . It is chemically similar to another dissociative anesthetic, ketamine . Tiletamine hydrochloride, the salt form, exists as odorless white crystals .

Synthesis Analysis

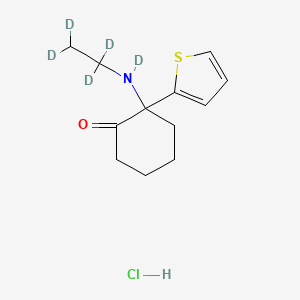

The synthesis of Tiletamine Hydrochloride involves the direct acylation of cyclopentanecarboxylic acid to form cyclopentyl 2-thienyl ketone. This is followed by halogenation in the presence of a solvent to form a halogenated cyclopentane 2-thienyl ketone. The halogenated compound is then aminated by reaction with an amine, and the reaction product is subjected to thermal rearrangement to form Tiletamine free base .Molecular Structure Analysis

The molecular formula of Tiletamine-d5 Hydrochloride is C12 D5 H12 N O S . H Cl with a molecular weight of 264.826 .Physical And Chemical Properties Analysis

Tiletamine Hydrochloride has a molecular formula of C12H18ClNOS and a molecular weight of 259.8 .Wissenschaftliche Forschungsanwendungen

Anesthetic in Veterinary Medicine

Tiletamine is a dissociative anesthetic and pharmacologically classified as an NMDA receptor antagonist . It is used in veterinary medicine in the combination product Telazol (tiletamine/zolazepam, 50 mg/ml of each in 5 ml vial) as an injectable anesthetic for use in cats and dogs .

Wildlife Management

Tiletamine is sometimes used in combination with xylazine (Rompun) to chemically immobilize large mammals such as polar bears and wood bison . This allows for safe handling of these animals for research or management purposes.

Anesthetic in Zoological Studies

In a study involving Formosan serows, a wild goat found only in the mountains of Taiwan, tiletamine was used in combination with zolazepam and dexmedetomidine to induce anesthesia . The study found that while dexmedetomidine–tiletamine–zolazepam induced anesthesia faster than ketamine–dexmedetomidine, the animals experienced problems such as paddling, prolonged recovery, and ataxia .

Comparative Anesthetic Studies

Tiletamine is often used in comparative studies with other anesthetics. For example, a study compared the anesthetic effects of tiletamine–zolazepam with dexmedetomidine and ketamine with dexmedetomidine in captive Formosan Serow . The study found that while dexmedetomidine–tiletamine–zolazepam induced anesthesia faster than ketamine–dexmedetomidine, these animals experienced problems such as paddling, prolonged recovery, and ataxia .

Neurological Research

As an NMDA receptor antagonist, tiletamine can be used in neurological research to study the role of these receptors in various brain functions and disorders . NMDA receptors are involved in a wide range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer’s disease .

Recreational Use and Abuse Potential Studies

Recreational use of tiletamine has been documented . Animal studies have also shown that tiletamine produces rewarding and reinforcing effects . Therefore, it can be used in research to study the abuse potential of dissociative anesthetics and to develop strategies for preventing and treating substance abuse .

Wirkmechanismus

Target of Action

Tiletamine-d5 Hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Tiletamine-d5 Hydrochloride is a dissociative anesthetic agent that falls under the category of NMDA receptor antagonists . It is chemically similar to another dissociative anesthetic, ketamine . Tiletamine-d5 Hydrochloride interacts with its targets (NMDA receptors) by inhibiting their action, leading to anesthetic effects .

Biochemical Pathways

As an nmda receptor antagonist, it is known to inhibit the action of the nmda receptors, thereby affecting the associated biochemical pathways

Result of Action

The molecular and cellular effects of Tiletamine-d5 Hydrochloride’s action primarily involve the inhibition of NMDA receptors, leading to anesthetic effects . This inhibition can lead to a reduction in neuronal excitability and synaptic transmission, contributing to its anesthetic and analgesic effects .

Action Environment

The action, efficacy, and stability of Tiletamine-d5 Hydrochloride can be influenced by various environmental factors. For instance, in a zoo environment, it was found that Tiletamine-d5 Hydrochloride induced anesthesia faster than ketamine when combined with dexmedetomidine . These animals experienced problems such as paddling, prolonged recovery, and ataxia

Safety and Hazards

Eigenschaften

IUPAC Name |

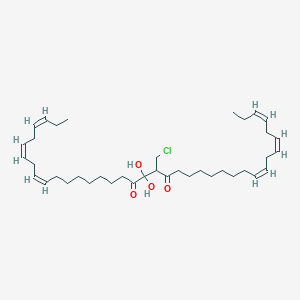

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKJZQOPXDNOK-FWRSOEPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)